molecular formula C19H21N3O3S B2989970 2-(4-ethoxyphenyl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide CAS No. 1021039-98-4

2-(4-ethoxyphenyl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide

Cat. No. B2989970
CAS RN: 1021039-98-4
M. Wt: 371.46
InChI Key: WKYABANIUUCPMN-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide is a useful research compound. Its molecular formula is C19H21N3O3S and its molecular weight is 371.46. The purity is usually 95%.
BenchChem offers high-quality 2-(4-ethoxyphenyl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-ethoxyphenyl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

The compound 2-(4-ethoxyphenyl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide is involved in the synthesis of novel heterocyclic compounds with potential biological activities. Research in this area focuses on creating derivatives with enhanced biological properties, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities.

  • Anti-inflammatory and Analgesic Properties : A study reported the synthesis of novel compounds derived from visnaginone and khellinone, showing significant anti-inflammatory and analgesic activities. These compounds, including N-(thiazolo[3,2-a]pyrimidine)-3-methylbenzodifuran-2-carboxamide derivatives, were found to inhibit cyclooxygenase-1/2 (COX-1/2) with high selectivity, demonstrating potential as COX-2 inhibitors with analgesic and anti-inflammatory effects comparable to standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020).

  • Antimicrobial Activities : The compound has been utilized as a precursor in the synthesis of thiazolopyrimidines and other heterocyclic compounds with notable antimicrobial activities. For instance, thienopyrimidine linked rhodanine derivatives exhibited significant in vitro antimicrobial activity against various bacterial and fungal strains, highlighting their potential as antimicrobial agents (Kerru et al., 2019).

  • Anticancer Activity : Certain derivatives synthesized from the base compound have shown promising anticancer activity against a range of cancer cell lines. For example, 2-[3-Phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives displayed appreciable growth inhibition against various cancer cell lines, indicating their potential as anticancer agents (Al-Sanea et al., 2020).

  • Insecticidal Properties : The compound has also been explored for its potential use in agriculture, particularly as an insecticidal agent. Novel heterocycles incorporating a thiadiazole moiety derived from the compound were assessed for their effectiveness against the cotton leafworm, showing potential as insecticidal agents (Fadda et al., 2017).

  • Radiolabeling for Imaging : Additionally, derivatives of this compound have been utilized in the synthesis of radioligands for imaging purposes, such as [18F]PBR111, which targets the translocator protein (18 kDa) with PET imaging. This application demonstrates the potential of derivatives in biomedical imaging and diagnostics (Dollé et al., 2008).

properties

IUPAC Name

2-(4-ethoxyphenyl)-N-(2,3,7-trimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c1-5-25-15-8-6-14(7-9-15)10-16(23)21-17-11(2)20-19-22(18(17)24)12(3)13(4)26-19/h6-9H,5,10H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKYABANIUUCPMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=C(N=C3N(C2=O)C(=C(S3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-ethoxyphenyl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide

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